![molecular formula C29H24O6 B1206243 Dichamanetin CAS No. 58779-09-2](/img/structure/B1206243.png)
Dichamanetin
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Overview
Description
Dichamanetin is a diarylheptanoid. It has a role as a metabolite.
Scientific Research Applications
Anticancer Properties
Dichamanetin has been identified as a promising compound for cancer treatment due to its ability to inhibit the growth of various types of cancer cells. It induces G1 cell cycle arrest in cancer cells and triggers mitochondrial-mediated apoptosis, partially mediated by the induction of oxidative stress. The cytotoxic effects of dichamanetin on human cancer cells involve ROS-signaling components, nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) transcription factor, mitochondrial membrane potential, DNA damage, and poly ADP-ribose polymerase (PARP1) inhibition (Matthew et al., 2011; Yong et al., 2013).
Antifungal Properties
Dichamanetin has been identified as an active metabolite with potent antifungal properties. It exhibits inhibitory activity against the fungal plasma membrane H⁺-ATPase, which is critical for the survival and growth of fungi such as Saccharomyces cerevisiae and Candida albicans. The presence of o-hydroxybenzyl substituents in dichamanetin correlates strongly with its antifungal activity (Kongstad et al., 2015).
Antibacterial Properties
Dichamanetin has also been recognized for its antibacterial activity, particularly against Gram-positive strains. It has shown very active against all tested Gram-positive strains with MIC values in the range of 1-7.5 μg/mL. Additionally, it has been found to synergistically enhance the effectiveness of traditional antibiotics against resistant strains of bacteria, such as Staphylococcus aureus, making it a valuable lead for developing new treatments for antibiotic-resistant infections (Pereira et al., 2016).
Potential as an Allosteric Site Binder
Recent computational screenings have identified dichamanetin as a potential allosteric site binder of the enzyme indoleamine 2,3-dioxygenase-1 (IDO1), which is involved in the kynurenine pathway and has implications in cancer biology. This suggests that dichamanetin may have further applications in cancer treatment beyond its direct cytotoxic effects (Almeida & Santos-Filho, 2022).
properties
CAS RN |
58779-09-2 |
---|---|
Product Name |
Dichamanetin |
Molecular Formula |
C29H24O6 |
Molecular Weight |
468.5 g/mol |
IUPAC Name |
(2S)-5,7-dihydroxy-6,8-bis[(2-hydroxyphenyl)methyl]-2-phenyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C29H24O6/c30-22-12-6-4-10-18(22)14-20-27(33)21(15-19-11-5-7-13-23(19)31)29-26(28(20)34)24(32)16-25(35-29)17-8-2-1-3-9-17/h1-13,25,30-31,33-34H,14-16H2/t25-/m0/s1 |
InChI Key |
WBZSDBHJYZORRP-VWLOTQADSA-N |
Isomeric SMILES |
C1[C@H](OC2=C(C(=C(C(=C2C1=O)O)CC3=CC=CC=C3O)O)CC4=CC=CC=C4O)C5=CC=CC=C5 |
SMILES |
C1C(OC2=C(C(=C(C(=C2C1=O)O)CC3=CC=CC=C3O)O)CC4=CC=CC=C4O)C5=CC=CC=C5 |
Canonical SMILES |
C1C(OC2=C(C(=C(C(=C2C1=O)O)CC3=CC=CC=C3O)O)CC4=CC=CC=C4O)C5=CC=CC=C5 |
Other CAS RN |
58779-09-2 |
synonyms |
dichamanetin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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